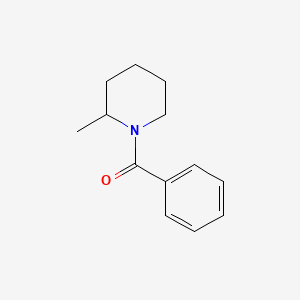

N-Benzoyl-2-methylpiperidine

Description

Properties

CAS No. |

51874-05-6 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

(2-methylpiperidin-1-yl)-phenylmethanone |

InChI |

InChI=1S/C13H17NO/c1-11-7-5-6-10-14(11)13(15)12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10H2,1H3 |

InChI Key |

VHDKHXDKOZGPPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical and Physical Properties

N-Benzoyl-2-methylpiperidine is a solid compound with the molecular formula C₁₃H₁₇NO. nih.gov Its structure is characterized by a piperidine (B6355638) ring N-acylated with a benzoyl group and substituted with a methyl group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol nih.gov |

| IUPAC Name | (2-methylpiperidin-1-yl)-phenylmethanone nih.gov |

| CAS Number | 51874-05-6 nih.gov |

| XLogP3-AA | 2.7 nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 1 nih.gov |

| Rotatable Bond Count | 1 nih.gov |

| Exact Mass | 203.131014166 Da nih.gov |

| Monoisotopic Mass | 203.131014166 Da nih.gov |

| Topological Polar Surface Area | 20.3 Ų nih.gov |

| Heavy Atom Count | 15 nih.gov |

| Formal Charge | 0 nih.gov |

Chemical Transformations and Derivatization Strategies of N Benzoyl 2 Methylpiperidine Systems

Substitutions and Functionalizations on the Benzoyl Moiety

The aromatic benzoyl ring of the N-benzoyl-2-methylpiperidine system is amenable to various electrophilic and nucleophilic substitution reactions, allowing for the introduction of a diverse range of functional groups. These modifications can significantly alter the electronic and steric properties of the molecule.

A common strategy involves the use of substituted benzoyl chlorides during the initial synthesis, which directly installs functional groups onto the aromatic ring. For instance, aroyl chlorides such as 2-chlorobenzoyl chloride and 4-methoxybenzoyl chloride have been used in acylation reactions to generate the corresponding substituted N-benzoylpiperidine derivatives. acs.orgnii.ac.jp The reactivity of the electrophile plays a significant role in these reactions, with more reactive electrophiles like 2-chlorobenzoyl chloride often leading to higher yields of the desired product. acs.org

Another powerful method for functionalizing the benzoyl moiety is through Friedel-Crafts reactions. For example, the reaction of N-acetylpiperidine carboxylic acid chloride with bromobenzene (B47551) in the presence of aluminum chloride (AlCl₃) can yield an intermediate with a bromo-substituted benzoyl group. mdpi.com This halogen atom serves as a valuable handle for subsequent cross-coupling reactions, enabling the introduction of more complex substituents. mdpi.com

Researchers have synthesized series of derivatives with various substituents on the benzoyl ring to explore their biological activities. unipi.it These modifications include:

Introduction of electron-withdrawing groups: A trifluoromethyl group has been introduced at the 2-position of the benzoyl ring. unipi.it

Introduction of electron-donating groups: Methoxy groups have been incorporated, which can subsequently be deprotected using reagents like boron tribromide (BBr₃) to yield the corresponding hydroxy-substituted compounds. unipi.it

Conversion of functional groups: A nitro group on the benzoyl ring can be reduced to an amino group using reagents such as stannous chloride dihydrate (SnCl₂·2H₂O). unipi.it This primary amine can then serve as a point for further derivatization.

These strategies allow for the systematic modification of the benzoyl ring, providing a library of compounds for various applications.

Table 1: Examples of Substitutions on the Benzoyl Moiety

| Starting Material/Precursor | Reagent(s) | Resulting Substituent on Benzoyl Ring | Reference(s) |

|---|---|---|---|

| 2-Methylpiperidine (B94953) | 2-Chlorobenzoyl chloride | 2-Chloro | acs.org |

| 2-Methylpiperidine | 4-Methoxybenzoyl chloride | 4-Methoxy | acs.org |

| N-Acetylpiperidine-4-carboxylic acid chloride | Bromobenzene, AlCl₃ | 4-Bromo | mdpi.com |

| 5-Methoxy-2-nitrobenzoic acid precursor | SnCl₂·2H₂O | 2-Amino-5-methoxy | unipi.it |

Chemical Modifications of the Piperidine (B6355638) Ring

The saturated piperidine ring of this compound also offers opportunities for functionalization, although it can be more challenging than modifying the aromatic benzoyl group. Direct C-H functionalization and modifications at existing substitution points are key strategies.

One of the most notable modifications involves the functionalization at the C2 position, adjacent to the nitrogen atom and the existing methyl group. Research has demonstrated the synthesis of 1-benzoyl-2-methyl-piperidine-2-carboxylic acid. prepchem.com This transformation is typically achieved by the hydrolysis of the corresponding ethyl ester, ethyl 1-benzoyl-2-methyl-piperidine-2-carboxylate, under basic conditions using sodium hydroxide. prepchem.com This introduces a carboxylic acid group, which can be used for further amide coupling or other transformations.

The stereochemical course of electrophilic substitution at the α-carbon of the piperidine ring has been investigated extensively, particularly in related systems like N-Boc- and N-carbamoyl-2-cyano-6-methylpiperidines. acs.orgnii.ac.jp These studies show that deprotonation at the α-position using strong bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), followed by quenching with an electrophile, can install new substituents. acs.orgnii.ac.jp While these studies were performed on a cyano-substituted piperidine, the principles of α-lithiation and electrophilic trapping are a cornerstone of nitrogen heterocycle functionalization and are applicable to the this compound system. beilstein-journals.org The stereochemical outcome of such reactions, whether proceeding with retention or inversion of configuration, is highly dependent on the base, countercation, and the electrophile used. nii.ac.jp

Epimerization at substituted centers on the piperidine ring can be achieved using strong bases like potassium tert-butoxide (KOtBu), allowing for the conversion between different diastereomers. rsc.org This can be a crucial step in achieving the desired stereochemistry in a final product.

Table 2: Examples of Chemical Modifications of the Piperidine Ring

| Starting Material | Reagent(s) | Modification on Piperidine Ring | Resulting Compound | Reference(s) |

|---|---|---|---|---|

| Ethyl 1-benzoyl-2-methyl-piperidine-2-carboxylate | 1. NaOH, EtOH/H₂O; 2. HCl | Hydrolysis of ester at C2 | 1-Benzoyl-2-methyl-piperidine-2-carboxylic acid | prepchem.com |

| N-Boc-2-cyano-6-methylpiperidine (analogous system) | 1. LDA, THF; 2. PhCOCl | Benzoylation at C2 | N-Boc-2-benzoyl-2-cyano-6-methylpiperidine | nii.ac.jp |

Formation of Complex Conjugates and Hybrid Molecules

The functional handles installed on either the benzoyl moiety or the piperidine ring serve as anchor points for the construction of more complex molecules and hybrid structures. This strategy is widely used in drug discovery to link the this compound core to other pharmacophores or molecular scaffolds.

Amide bond formation is a prevalent method for creating such conjugates. For example, derivatives of this compound bearing a carboxylic acid on the benzoyl ring can be coupled with various amines. unipi.it A common procedure involves activating the carboxylic acid with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). unipi.it This has been used to synthesize complex molecules where a functionalized benzoylpiperidine is attached to another aromatic system, such as a 3-methoxybenzoic acid derivative. unipi.it

Similarly, if the piperidine ring itself is functionalized with a reactive group, such as the carboxylic acid at C2, it can be used as a conjugation point. prepchem.com Furthermore, if the N-benzoyl group were to be selectively removed, the resulting secondary amine of the 2-methylpiperidine could be derivatized. rsc.org For instance, the free piperidine nitrogen can undergo N-alkylation with alkyl halides or be acylated with different carboxylic acids to form new amides, effectively creating hybrid molecules. mdpi.comrsc.org This stepwise approach allows for the synthesis of non-symmetrical molecules where the 2-methylpiperidine unit is one of several diverse components. rsc.org

These synthetic strategies highlight the utility of the this compound system as a versatile building block for creating larger, multifunctional molecules with tailored properties.

Table 3: Examples of Complex Conjugate Formation

| This compound-based Fragment | Coupling Partner | Reaction Type | Resulting Structure | Reference(s) |

|---|---|---|---|---|

| (1-(2-Amino-5-methoxybenzoyl)piperidin-4-yl)methanone derivative | 3-Methoxybenzoic acid | Amide coupling (HATU, DIPEA) | Complex bi-aryl amide conjugate | unipi.it |

| 2-(4-(Bromomethyl)phenyl)acetic acid chloride (precursor) | 2-(Piperidin-1-yl)ethan-1-amine (related amine) | Acylation followed by Nucleophilic Substitution | Non-symmetrical hybrid molecule | rsc.org |

Stereochemical Control and Enantioselective Synthesis

Enantioselective Routes to N-Benzoyl-2-methylpiperidine Enantiomers

The synthesis of single enantiomers of this compound can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency and stereocontrol.

Asymmetric Acylation through Chiral Auxiliaries or Catalysts

Asymmetric acylation is a powerful method for the kinetic resolution of racemic amines. In the context of 2-methylpiperidine (B94953), a chiral acylating agent or a chiral catalyst can be employed to selectively benzoylate one enantiomer at a faster rate, allowing for the separation of the unreacted enantiomer and the acylated product.

While specific examples detailing the asymmetric benzoylation of 2-methylpiperidine are not extensively documented, the principles can be understood from studies on the kinetic resolution of related cyclic amines. For instance, the use of chiral hydroxamic acids in conjunction with achiral N-heterocyclic carbene (NHC) catalysts has proven effective in the kinetic resolution of disubstituted piperidines. This method operates through a concerted acyl and proton transfer via a 7-membered transition state, where the stereoselectivity is dictated by the chiral hydroxamic acid. Detailed computational studies on the kinetic resolution of 2,3-dimethylpiperidine (B1295095) have shown a strong preference for the acylation of conformers where the α-substituent (in this case, the methyl group) occupies the axial position. This model provides a framework for predicting the stereochemical outcome of such resolutions.

The general approach involves treating racemic 2-methylpiperidine with a substoichiometric amount of benzoyl chloride in the presence of a chiral catalyst or by using a chiral benzoylating agent. The differential rates of reaction for the (R)- and (S)-enantiomers lead to the formation of enantioenriched this compound and unreacted, enantioenriched 2-methylpiperidine.

Table 1: Conceptual Enantioselective Acylation for Kinetic Resolution

| Reactants | Chiral Mediator | Products | Outcome |

|---|---|---|---|

| Racemic 2-methylpiperidine, Benzoyl chloride | Chiral Catalyst (e.g., chiral hydroxamic acid/NHC) | (R)-N-Benzoyl-2-methylpiperidine, (S)-2-methylpiperidine (unreacted) | Kinetic Resolution |

| Racemic 2-methylpiperidine | Chiral Benzoylating Agent | (R)-N-Benzoyl-2-methylpiperidine, (S)-2-methylpiperidine (unreacted) | Kinetic Resolution |

Catalytic Dynamic Resolution (CDR) of Piperidine (B6355638) Intermediates

Catalytic dynamic resolution (CDR) is a highly efficient strategy that can theoretically convert an entire racemic mixture into a single enantiomer of the product. This is achieved by combining a rapid, reversible racemization of the starting material with a stereoselective reaction. For the synthesis of enantiopure this compound, this would involve the dynamic resolution of a suitable 2-methylpiperidine precursor.

A prominent example is the CDR of N-Boc-2-lithiopiperidine. In this process, racemic N-Boc-piperidine is deprotonated to form a configurationally unstable organolithium intermediate. In the presence of a chiral ligand, such as (-)-sparteine (B7772259) or a synthetic equivalent, one enantiomer of the organolithium is selectively complexed and stabilized. This complex can then be trapped with an electrophile. While this method is often used for alkylation or arylation, the resulting enantioenriched N-Boc-2-substituted piperidine could subsequently be deprotected and benzoylated to yield the target compound. The success of this strategy hinges on the rate of racemization of the organolithium being faster than the rate of its reaction with the electrophile.

Enantioselective Hydrogenation of N-Benzylpyridinium Salts

The asymmetric hydrogenation of pyridinium (B92312) salts represents a direct and atom-economical route to enantioenriched piperidines. This method involves the reduction of a prochiral N-benzyl-2-methylpyridinium salt using a chiral transition metal catalyst, typically based on iridium or rhodium.

An Ir-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts has been developed using ligands such as MeO-BoQPhos, achieving high levels of enantioselectivity. For instance, the hydrogenation of N-benzyl-2-methylpyridinium salt using an iridium catalyst with the MP²-Segphos ligand has been reported to produce N-benzyl-2-methylpiperidine with an enantiomeric ratio of 82:18. Subsequent debenzylation followed by N-benzoylation would provide the desired enantiomerically enriched this compound. The enantioselectivity of this process is influenced by the choice of catalyst, ligand, solvent, and reaction conditions.

Table 2: Enantiomeric Ratio in Asymmetric Hydrogenation of N-Benzyl-2-methylpyridinium Salt

| Catalyst System | Enantiomeric Ratio (er) |

|---|---|

| Ir-MeO-BoQPhos | 82:18 |

Stereocontrolled Cyclization Strategies

Stereocontrolled cyclization reactions offer another avenue for establishing the stereocenter at the C2 position. These methods often involve the intramolecular cyclization of an acyclic precursor containing a pre-existing stereocenter or the use of a chiral catalyst to induce stereoselectivity during the ring-closing step.

One such approach is the copper-catalyzed intramolecular cyclizative alkene aminoboration. This method allows for the synthesis of 2,3-cis-disubstituted piperidines with high diastereoselectivity and enantioselectivity. While this specific example leads to a 2,3-disubstituted product, the underlying principle of using a chiral catalyst to control the stereochemistry of an intramolecular cyclization could be adapted for the synthesis of 2-monosubstituted piperidines. The resulting piperidine could then be N-benzoylated.

Diastereoselective Synthesis and Separation of Isomers

When additional stereocenters are present in the molecule, the focus shifts to diastereoselective synthesis. For derivatives of this compound, this involves controlling the relative stereochemistry between the C2 methyl group and other substituents on the piperidine ring.

A common strategy for achieving diastereoselectivity is through the α-lithiation of a substituted N-Boc-piperidine followed by trapping with an electrophile. For instance, the lithiation of N-Boc-2-methylpiperidine with s-BuLi and TMEDA, followed by quenching with an electrophile, can lead to the formation of 2,6-disubstituted piperidines. The stereochemical outcome of this reaction is often dictated by the conformational preference of the starting material and the trajectory of the incoming electrophile. It is generally observed that for N-Boc-2-methylpiperidine, the lowest energy conformation has the 2-methyl group in an axial position to avoid A(1,3) strain, which can direct the incoming electrophile to the equatorial position, resulting in the trans-diastereomer.

Once a mixture of diastereomers is formed, their separation can be achieved through standard chromatographic techniques such as column chromatography or by fractional crystallization, taking advantage of the different physical properties of the diastereomers.

Conformational Analysis and Stereochemistry

The stereochemistry and conformational preferences of this compound are primarily governed by the interplay of steric and electronic effects associated with the N-benzoyl group and the 2-methyl substituent. The rotation around the N-C(O) amide bond is restricted due to its partial double bond character, leading to the existence of rotational isomers (rotamers).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformational dynamics. Variable-temperature NMR experiments can be used to determine the energy barriers to rotation around the amide bond and for the piperidine ring inversion. For N-benzoyl piperidines, the presence of the bulky benzoyl group significantly influences the conformational equilibrium.

Studies on N-acylpiperidines have shown that the presence of a substituent at the 2-position can lead to a preference for a conformation where this substituent is axial to minimize steric interactions with the acyl group. This is a manifestation of A(1,3) strain.

The rotational barrier around the C-N amide bond in N-benzoyl piperidine derivatives can be quantified by determining the coalescence temperature (Tc) from variable-temperature NMR spectra and using the Eyring equation.

Table 3: Representative Rotational Energy Barriers for N-Benzoyl Amides

| Compound | Solvent | Coalescence Temp. (Tc) (K) | ΔG‡ (kJ/mol) |

|---|---|---|---|

| N-Benzoylpiperidine | CDCl₃ | ~298 | ~60-65 |

| N-(4-methoxybenzoyl)piperidine | CDCl₃ | Lower than N-benzoylpiperidine | ~57.1 |

| N-(4-chlorobenzoyl)piperidine | CDCl₃ | Higher than N-benzoylpiperidine | ~60.1 |

Note: The data presented are for related N-benzoyl piperidines and are illustrative of the energy barriers involved. The specific values for this compound may vary.

The presence of the 2-methyl group in this compound is expected to further influence these rotational barriers and the conformational equilibrium of the piperidine ring. The steric interaction between the 2-methyl group and the phenyl ring of the benzoyl group will likely affect the preferred rotameric state and could increase the barrier to C-N bond rotation.

Dynamic Nuclear Magnetic Resonance Studies of Conformational Equilibria

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules that undergo exchange processes on the NMR timescale. In this compound and related compounds, two primary dynamic processes can be observed: the rotation around the C(O)-N amide bond and the inversion of the piperidine ring.

The delocalization of the nitrogen lone pair into the carbonyl group imparts a partial double bond character to the C-N amide bond, leading to a significant barrier to rotation. This restricted rotation can result in the presence of distinct E/Z conformers. At room temperature, this rotation is often slow on the NMR timescale, leading to the observation of separate signals for each conformer. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal. By analyzing the lineshape of the NMR signals at different temperatures, it is possible to determine the kinetic parameters for this rotational process, including the Gibbs free energy of activation (ΔG‡).

Studies on analogous N-benzoyl piperidine derivatives have provided insight into the magnitude of this rotational barrier. For instance, variable-temperature 1H and 13C NMR spectroscopy have been used to determine the rotational barriers in a series of N-benzoyl piperidine and pyrrolidine (B122466) derivatives. The data from these studies can serve as a valuable reference for understanding the conformational behavior of this compound.

| Compound | ΔG‡298 (kJ/mol) |

|---|---|

| N-benzoyl pyrrolidine | 65.2 |

| N-(4-chlorobenzoyl) pyrrolidine | 60.6 |

| N-(4-methoxybenzoyl) pyrrolidine | 58.8 |

| N-(4-chlorobenzoyl) piperidine | 60.1 |

| N-(4-methoxybenzoyl) piperidine | 57.1 |

This table presents data for related N-benzoyl heterocyclic compounds to provide context for the rotational barrier around the amide bond.

The presence of a substituent on the benzoyl group can influence the rotational barrier; electron-withdrawing groups tend to increase the barrier, while electron-donating groups decrease it. Furthermore, the steric effect of the piperidine ring, when compared to a pyrrolidine ring, can lead to a decrease in the rotational barrier by destabilizing the ground state.

Computational Studies on Conformation and Ring Dynamics

Computational studies, often employing density functional theory (DFT), provide detailed insights into the conformational preferences and the energetics of ring dynamics in N-acylpiperidines. For this compound, a key conformational feature is the orientation of the 2-methyl group, which can be either axial or equatorial.

In N-acylpiperidines, a phenomenon known as pseudoallylic strain plays a significant role in determining the conformational preference. The conjugation of the nitrogen lone pair with the carbonyl group increases the sp2 character of the nitrogen and promotes planarity, creating a pseudo-allylic system. This leads to a steric interaction that favors the axial orientation of a substituent at the 2-position.

Quantum mechanical calculations have been performed on related N-acyl-2-methylpiperidine structures to quantify the energy difference (ΔG) between the axial and equatorial conformers of the 2-methyl group. These studies consistently show a preference for the axial conformer.

| Compound | ΔG (axial vs. equatorial 2-methyl) (kcal/mol) |

|---|---|

| 1-(2-methyl-1-piperidyl)ethanone | -3.2 |

This table highlights the calculated energy preference for the axial conformation of the 2-methyl group in a closely related N-acylpiperidine. A negative value indicates that the axial conformer is more stable.

Furthermore, computational studies have explored the equilibrium between the chair and twist-boat conformations of the piperidine ring in N-acylpiperidines bearing a 2-substituent. The twist-boat conformation has been found to be less favorable than the chair conformation with an axial 2-methyl group by approximately 2.0 kcal/mol. However, the twist-boat conformation is more favorable than the chair conformation with an equatorial 2-methyl group by about 1.2 kcal/mol. These calculations are in good agreement with statistical analysis of small-molecule crystal structures from the Cambridge Structural Database.

Spectroscopic and Advanced Analytical Characterization of N Benzoyl 2 Methylpiperidine

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the identity and structure of N-Benzoyl-2-methylpiperidine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of this compound in solution. Analysis of ¹H, ¹³C, and various 2D NMR spectra provides unambiguous assignment of all protons and carbons.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group and the aliphatic protons of the 2-methylpiperidine (B94953) ring. The aromatic region would typically display multiplets between 7.0 and 8.0 ppm. The piperidine (B6355638) ring protons would appear in the upfield region (approximately 1.0-4.0 ppm), with the methyl group protons showing as a doublet.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include the carbonyl carbon (C=O) of the amide group, typically found in the 165-175 ppm range, carbons of the aromatic ring (125-140 ppm), and the aliphatic carbons of the piperidine ring (20-60 ppm).

A significant feature of the NMR spectra of N-acylpiperidines is the phenomenon of rotational isomerism (rotamers) due to the partial double bond character of the amide (C-N) bond. This restricted rotation can lead to the observation of two distinct sets of signals for the piperidine ring protons and carbons at room temperature, corresponding to the E and Z conformers. This signal broadening or duplication complicates simple spectral analysis but offers a window into the molecule's dynamic behavior.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to definitively assign the proton and carbon signals. COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity within the piperidine ring. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's chemical shift based on its attached proton's signal.

Dynamic NMR (DNMR): The rotational barrier of the amide bond in this compound can be studied using variable-temperature NMR experiments. As the temperature is increased, the rate of rotation around the C-N bond increases. This causes the distinct signals of the two rotamers to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures. By analyzing the spectral changes with temperature, the activation energy (ΔG‡) for the rotational barrier can be calculated. Studies on similar molecules, such as N-benzoylpiperidine, have determined these barriers to be in the range of 57-61 kJ/mol, with the exact value influenced by substituents and solvent polarity.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic (C₆H₅) | 7.0 - 8.0 | 125 - 140 |

| Amide Carbonyl (C=O) | - | 165 - 175 |

| Piperidine Ring (CH, CH₂) | 1.0 - 4.0 | 20 - 60 |

| Methyl (CH₃) | ~1.2 (doublet) | ~15 - 20 |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure. In Electron Ionization Mass Spectrometry (EIMS), the molecule is ionized, and the resulting molecular ion (M+) undergoes fragmentation.

The mass spectrum of this compound shows a molecular ion peak [M]+ at a mass-to-charge ratio (m/z) of 203, which corresponds to its molecular weight (C₁₃H₁₇NO). The fragmentation pattern is characteristic of N-acyl piperidines. A prominent fragmentation pathway involves the cleavage of the amide bond. The most abundant fragment ion, which forms the base peak in the spectrum, is typically the benzoyl cation [C₆H₅CO]+ at m/z 105. Another significant fragmentation is the alpha-cleavage adjacent to the piperidine nitrogen, leading to the loss of the methyl group or other parts of the piperidine ring.

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 203 | [C₁₃H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 105 | [C₆H₅CO]⁺ | Base Peak, Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

The most characteristic feature in the IR spectrum is the strong absorption band due to the stretching of the amide carbonyl group (C=O), which typically appears in the region of 1630-1680 cm⁻¹. The exact position of this band can provide information about the molecular environment. Other important absorptions include C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperidine ring (below 3000 cm⁻¹), as well as C=C stretching vibrations of the aromatic ring around 1450-1600 cm⁻¹.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (Piperidine Ring) |

| 1630 - 1680 | C=O Stretch | Amide (Tertiary) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For this compound, the absorption of UV light is dominated by the benzoyl chromophore. The spectrum is expected to show strong absorption bands characteristic of π → π* transitions within the aromatic ring and the carbonyl group. Typically, a primary absorption band (E-band) would appear around 200-220 nm, and a secondary, less intense band (B-band) related to the benzene (B151609) ring structure would be observed around 250-280 nm.

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for the analysis of this compound. This technique separates compounds based on their hydrophobicity.

A typical RP-HPLC setup would involve a C18 (octadecylsilyl) stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) buffer). A gradient elution, where the proportion of the organic solvent is increased over time, can be used to ensure good separation and sharp peaks. Detection is commonly performed using a UV detector, set at a wavelength where the benzoyl chromophore has strong absorbance (e.g., 254 nm). The retention time of the compound under specific conditions is a characteristic identifier, while the peak area is proportional to its concentration, allowing for quantitative purity analysis.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with buffer (e.g., phosphate) |

| Elution | Isocratic or Gradient |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at ~254 nm |

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of this compound. This technique separates the compound from any potential impurities based on its volatility and interaction with the stationary phase of the GC column, while the mass spectrometer provides information about its molecular weight and fragmentation pattern, aiding in structural elucidation.

In a typical GC-MS analysis, a solution of this compound is injected into the gas chromatograph. The compound travels through a capillary column, such as one with a 100% trifluoropropyl methyl polysiloxane stationary phase, which is effective for separating piperazine (B1678402) and piperidine derivatives. researchgate.net The retention time of this compound is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate).

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion peak ([M]⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For this compound (C₁₃H₁₇NO), the molecular weight is 203.28 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak at m/z 203.

Key fragment ions observed in the GC-MS analysis of this compound provide structural confirmation. nih.gov The most abundant fragment ions are typically observed at lower mass-to-charge ratios, resulting from the cleavage of specific bonds within the molecule.

| m/z Value | Relative Intensity | Possible Fragment |

| 105 | Top Peak | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | 2nd Highest | [C₆H₅]⁺ (Phenyl cation) |

| 203 | 3rd Highest | [M]⁺ (Molecular ion) |

The prominent peak at m/z 105 corresponds to the stable benzoyl cation, formed by cleavage of the amide bond. The peak at m/z 77 is characteristic of the phenyl group. The presence and relative abundance of these and other fragment ions allow for the unequivocal identification of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique used for monitoring reaction progress, identifying compounds, and assessing the purity of this compound. It is a simple, cost-effective method that provides qualitative information about the components of a mixture. nih.gov

For the analysis of this compound, a silica (B1680970) gel plate (e.g., Merck aluminum silica gel 60 F₂₅₄) is typically used as the stationary phase. A small spot of a dilute solution of the compound in a suitable organic solvent is applied to the baseline of the TLC plate. The plate is then placed in a developing chamber containing an appropriate mobile phase. The choice of mobile phase is critical for achieving good separation and is determined empirically. A common mobile phase for N-benzoylpiperidine derivatives could be a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent such as ethyl acetate.

As the mobile phase ascends the plate by capillary action, it carries the compound with it. The distance the compound travels depends on its affinity for the stationary phase versus the mobile phase. Due to its polarity, this compound will have a specific retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

After development, the TLC plate is removed from the chamber and dried. The position of the compound spot is visualized. Since this compound contains a benzoyl group, it is UV active and can be visualized under a UV lamp (typically at 254 nm) as a dark spot on a fluorescent background.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum sheets |

| Mobile Phase | Mixtures of n-hexane and ethyl acetate |

| Visualization | UV lamp (254 nm) |

| Result | A spot with a characteristic Rf value |

The Rf value can be used to identify this compound by comparing it to that of a known standard run on the same plate. The presence of multiple spots would indicate the presence of impurities.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique for determining the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This analysis is crucial for confirming the empirical and molecular formula of the synthesized compound, thereby providing strong evidence of its purity and identity. The theoretical elemental composition of this compound (C₁₃H₁₇NO) can be calculated from its molecular formula and the atomic weights of its constituent elements.

Theoretical Elemental Composition of this compound (C₁₃H₁₇NO)

Molecular Weight: 203.28 g/mol

Carbon (C): (13 * 12.011) / 203.28 * 100% = 76.81%

Hydrogen (H): (17 * 1.008) / 203.28 * 100% = 8.43%

Nitrogen (N): (1 * 14.007) / 203.28 * 100% = 6.89%

Oxygen (O): (1 * 15.999) / 203.28 * 100% = 7.87%

The experimental determination of the CHN content is performed using an automated elemental analyzer. A small, precisely weighed sample of the compound is combusted at high temperature in a stream of oxygen. The combustion products (CO₂, H₂O, and N₂) are then separated and quantified by a detector, typically a thermal conductivity detector.

The experimentally determined percentages of C, H, and N are then compared to the theoretical values. A close agreement between the experimental and theoretical values, typically within ±0.4%, is considered evidence of the compound's purity and correct elemental composition. researchgate.net For example, experimental results for a related compound, N-(α-chlorobenzyl)-N-pyrid-3-yl benzamide (B126) (C₁₉H₁₅ClN₂O), showed a close correlation between the calculated and found elemental percentages, which is a common expectation for pure compounds.

| Element | Theoretical % | Experimental % (Expected Range) |

| Carbon (C) | 76.81 | 76.41 - 77.21 |

| Hydrogen (H) | 8.43 | 8.03 - 8.83 |

| Nitrogen (N) | 6.89 | 6.49 - 7.29 |

Discrepancies outside this range may indicate the presence of impurities or incomplete combustion of the sample.

Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC, NMR with Chiral Shift Reagents)

This compound possesses a chiral center at the 2-position of the piperidine ring, meaning it can exist as a pair of enantiomers. The determination of the enantiomeric excess (e.e.), which is a measure of the purity of a single enantiomer in a mixture, is critical in many applications. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents are two powerful techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of a wide range of chiral compounds. nih.gov

For the analysis of this compound, a chiral column, such as a Chiralpak® or Chiralcel® column, would be selected. The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

The enantiomers are detected as they elute from the column, usually by a UV detector set to a wavelength where the benzoyl chromophore absorbs strongly (e.g., 254 nm). The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

| Parameter | Description |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | n-Hexane/Isopropanol or n-Hexane/Ethanol mixtures |

| Detection | UV detector (e.g., at 254 nm) |

| Quantification | Based on the integration of peak areas of the two enantiomers |

NMR with Chiral Shift Reagents

NMR spectroscopy can also be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs). These reagents are themselves chiral and interact with the enantiomers of this compound to form transient diastereomeric complexes in solution. researchgate.net

These diastereomeric complexes have different magnetic environments, which can lead to the separation of signals for the two enantiomers in the NMR spectrum. Lanthanide-based chiral shift reagents, for example, can induce significant chemical shift differences (Δδ) between corresponding protons of the two enantiomers.

A more recent approach involves the use of chiral palladium probes for the enantiodifferentiation of 2-substituted piperidines. nih.gov For instance, a chiral ¹⁹F-labeled palladium probe can bind to the nitrogen of the piperidine ring, creating two distinct ¹⁹F NMR signals for the two enantiomers. The integration of these signals allows for the direct determination of the enantiomeric ratio and thus the enantiomeric excess. This method has been shown to be effective for various 2-substituted piperidines, including those with a methyl group at the 2-position. nih.gov

The choice of chiral shift reagent and solvent is crucial for achieving good resolution of the enantiomeric signals. The enantiomeric excess is determined by integrating the signals corresponding to each enantiomer in the NMR spectrum.

Computational and Theoretical Investigations of N Benzoyl 2 Methylpiperidine Systems

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules. These methods are particularly useful for exploring the conformational landscape of flexible molecules like N-Benzoyl-2-methylpiperidine and for predicting their binding to biological targets.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of molecules by solving Newton's equations of motion for a system of atoms mdpi.com. An MD simulation provides a trajectory of the molecule over time, revealing the different conformations it can adopt and the transitions between them.

For this compound, the piperidine (B6355638) ring can exist in various conformations, such as chair, boat, and twist-boat. The orientation of the 2-methyl group (axial or equatorial) and the rotation around the N-C(O) bond further increase the conformational complexity. MD simulations can provide insights into the relative populations of these conformers and the energy barriers for their interconversion. Studies on related N-methylpiperidine have shown that the molecule exists in an equilibrium of different conformers rsc.org.

Table 2: Conceptual Output from a Molecular Dynamics Simulation of a Substituted Piperidine

| Conformational Feature | Description | Key Findings from Simulation |

| Piperidine Ring Conformation | The geometry of the six-membered ring (e.g., chair, boat, twist-boat). | The chair conformation is the most stable and predominantly populated. |

| 2-Methyl Group Orientation | The position of the methyl group on the piperidine ring (axial or equatorial). | The equatorial orientation is generally more stable, but the energy difference is small, allowing for dynamic interconversion. |

| N-Benzoyl Group Rotation | The rotation around the N-C(O) amide bond, leading to different rotamers. | The rotational barrier is significant, leading to distinct populations of syn- and anti-periplanar conformers. |

| Dihedral Angle Distributions | The probability distribution of key dihedral angles that define the molecular conformation. | Provides a quantitative measure of the flexibility and preferred conformations of the molecule. |

Note: This table is a conceptual representation of the type of information that can be obtained from an MD simulation and is not based on specific data for this compound.

MD simulations can be performed in various environments, such as in a vacuum, in an implicit solvent, or in an explicit solvent, to mimic different experimental conditions. The choice of the force field, which describes the potential energy of the system, is crucial for the accuracy of the simulation.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein mdpi.com. This method is widely used in drug discovery to screen virtual libraries of compounds for their potential to bind to a specific biological target.

For this compound, in silico docking studies could be performed to predict its binding mode and affinity to various receptors. The benzoylpiperidine scaffold is a common motif in many biologically active compounds, and understanding its interactions with protein binding sites is of great interest nih.gov.

The docking process involves two main steps: sampling of the conformational space of the ligand in the binding site of the receptor and scoring of the generated poses to estimate the binding affinity. The scoring functions are empirical or knowledge-based potentials that approximate the free energy of binding.

Table 3: Illustrative Results from a Hypothetical In Silico Docking Study of a Benzoylpiperidine Ligand

| Receptor Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Monoacylglycerol Lipase (B570770) (MAGL) | -8.5 | Ser122, Tyr194, Leu203 | Hydrogen bond, Pi-pi stacking, Hydrophobic |

| Acetylcholinesterase (AChE) | -7.9 | Trp84, Phe330, Tyr334 | Pi-pi stacking, Cation-pi, Hydrophobic |

| SARS-CoV-2 Main Protease | -7.2 | His41, Cys145, Met165 | Hydrogen bond, Hydrophobic |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The receptors listed are known targets for some piperidine-containing compounds. nih.govmdpi.comunisi.it These results are not specific to this compound.

The results of docking studies can provide valuable hypotheses about the binding mode of a ligand, which can then be tested experimentally. It is important to note that docking scores are approximations and should be interpreted with caution. More rigorous methods, such as free energy calculations based on MD simulations, can provide more accurate predictions of binding affinity.

Theoretical Mechanistic Studies of Chemical Reactions

Computational chemistry can be used to study the mechanisms of chemical reactions, providing detailed information about the transition states and intermediates involved. This can help in understanding the factors that control the rate and selectivity of a reaction and in designing new synthetic routes.

For reactions involving this compound, such as its synthesis or degradation, theoretical mechanistic studies can elucidate the reaction pathways. For example, the thermal guanidine metathesis reaction involving 2-methylpiperidine (B94953) has been studied computationally to understand the reaction mechanism and the role of steric effects wwu.edu. The study proposed a dissociative mechanism involving a carbodiimide intermediate, and the reaction rate was found to be dependent on the steric strain in the guanidine wwu.edu.

A typical theoretical mechanistic study involves the following steps:

Identification of reactants, products, and possible intermediates.

Location of the transition state structures connecting these species on the potential energy surface. This is often the most challenging part of the study.

Calculation of the activation energies and reaction energies.

Verification that the transition state connects the desired reactants and products by performing an Intrinsic Reaction Coordinate (IRC) calculation.

By comparing the calculated energy barriers for different possible pathways, the most likely reaction mechanism can be determined. These studies can also provide insights into the role of catalysts and the effect of solvent on the reaction.

Structure Activity Relationship Sar Studies in Chemical Biology in Vitro Focus

Systematic Structural Modifications and Their Impact on In Vitro Biological Recognition

The potency and selectivity of N-benzoyl-2-methylpiperidine analogs can be significantly altered by systematic modifications to both the benzoyl and piperidine (B6355638) moieties. These modifications influence the compound's ability to interact with various biological targets, including receptors and enzymes, and to elicit cellular responses.

Receptor Binding Affinity Studies (e.g., 5-HT7, 5-HT2A, Opioid Receptors, σ1 Receptor)

While specific binding data for this compound is not extensively available, the broader class of benzoylpiperidine derivatives has been widely studied for its interaction with a range of receptors.

5-HT2A Receptors: The benzoylpiperidine framework is a well-established motif in ligands targeting the 5-HT2A receptor. nih.govufrj.br SAR studies on related compounds have revealed that substitutions on the benzoyl ring are critical for affinity and selectivity. For instance, a 4-fluoro substituent on the benzoyl ring is a common feature in many potent 5-HT2A ligands. nih.gov The nature of the substituent on the piperidine nitrogen also plays a significant role. In a series of 4-(p-fluorobenzoyl)piperidine derivatives, varying the substituent on the nitrogen led to compounds with high affinity for 5-HT2A receptors, with some also showing affinity for 5-HT1A and D2 receptors. nih.gov For example, compound 31 in a related series was identified as a potent and selective 5-HT2A ligand with an IC50 of 1.1 nM. nih.gov

5-HT7 Receptors: Benzoylpiperidine derivatives have also been identified as potent ligands for 5-HT7 receptors. In one study, compounds 63 and 64 , which feature a benzoylpiperidine core, displayed high affinity for 5-HT7 receptors with Ki values of 2 nM. nih.gov These compounds also exhibited high affinity for 5-HT2A receptors, highlighting the potential for developing dual-target ligands based on this scaffold. nih.gov

Opioid Receptors: The interaction of fentanyl derivatives, which contain a piperidine core, with the μ-opioid receptor (μOR) is heavily influenced by the nature of the N-substituent on the piperidine ring. While not N-benzoyl derivatives, these studies underscore the importance of the piperidine nitrogen in receptor engagement. The binding is characterized by an ionic interaction between the protonated piperidine nitrogen and the D147 residue of the receptor. researchgate.net

σ1 Receptor: The piperidine moiety is a key structural element for affinity at the σ1 receptor. nih.gov In a series of 1-benzylpiperidine (B1218667) derivatives, the length of the linker between the piperidine and another cyclic moiety was found to be crucial for σ1 receptor affinity, with a propylamino linker providing optimal activity. nih.gov While these are not N-benzoyl compounds, the data suggests that modifications to the substituent on the piperidine nitrogen can modulate σ1 receptor binding.

| Compound Class | Receptor Target | Key Structural Features | In Vitro Affinity (Example) | Reference |

|---|---|---|---|---|

| 4-(p-Fluorobenzoyl)piperidine Derivatives | 5-HT2A | Varied N-substituent | IC50 = 1.1 nM (Compound 31) | nih.gov |

| Benzoylpiperidine Derivatives | 5-HT7 | Specific N-arylpiperazine moiety | Ki = 2 nM (Compound 63 & 64) | nih.gov |

| Fentanyl Analogs (N-acylpiperidines) | μ-Opioid | N-substituent on piperidine | High affinity dependent on N-substituent | researchgate.net |

| 1-Benzylpiperidine Derivatives | σ1 | Propylamino linker | Ki = 2.97 nM | nih.gov |

Enzyme Inhibition Profiles (e.g., MAGL, TNKS)

The benzoylpiperidine scaffold has been extensively explored for its potential as an enzyme inhibitor, particularly for monoacylglycerol lipase (B570770) (MAGL).

Monoacylglycerol Lipase (MAGL): A number of benzoylpiperidine-based reversible MAGL inhibitors have been developed. nih.gov Computational studies have shown that the benzoyl portion of these inhibitors typically occupies a wide lipophilic channel in the MAGL active site, while another part of the molecule interacts with a small polar pocket. nih.gov A key finding is the importance of a phenolic hydroxyl group for potent inhibition, as its removal or methylation leads to a significant loss of activity. acs.org For instance, one benzoylpiperidine derivative with an i-propyl group on the benzoyl moiety and a fluorine on a distal phenolic ring was found to be a potent reversible MAGL inhibitor with an IC50 of 80 nM. nih.govmdpi.com

Tankyrase (TNKS): The benzoylpiperidine moiety has also been incorporated into inhibitors of tankyrase (TNKS), enzymes involved in the Wnt signaling pathway. A series of benzoylpiperidine-based TNKS inhibitors were synthesized, leading to the identification of a compound with a 5000-fold selectivity for TNKS1 and TNKS2 over PARPs 1 and 2. nih.gov

| Enzyme Target | Compound Class | Key Structural Features for Inhibition | In Vitro Potency (Example) | Reference |

|---|---|---|---|---|

| MAGL | Benzoylpiperidine Derivatives | i-Propyl on benzoyl, distal phenolic fluorine | IC50 = 80 nM | nih.govmdpi.com |

| TNKS1/2 | Benzoylpiperidine Derivatives | Specific substitutions leading to high selectivity | 5000-fold selectivity over PARP1/2 | nih.gov |

Investigation of In Vitro Cell-Based Responses (e.g., inhibition of cell growth in cancer cell lines, inhibition of biofilm formation)

Inhibition of Cancer Cell Growth: Several N-benzoylpiperidine and related derivatives have demonstrated antiproliferative activity in various cancer cell lines. A potent reversible MAGL inhibitor with a benzoylpiperidine core significantly inhibited the growth of human breast, ovarian, and colorectal cancer cells, with IC50 values ranging from 7.9 to 92 µM. nih.govmdpi.com Another benzoylpiperidine-based MAGL inhibitor showed good inhibition of cell viability in ovarian cancer cell lines that overexpress MAGL. mdpi.com Furthermore, N-benzyl aplysinopsin analogs, which share a piperidine-like core, have been evaluated for their in vitro cytotoxicity against a panel of 60 human tumor cell lines, with some compounds exhibiting potent growth inhibition against melanoma and ovarian cancer cells. nih.gov

Inhibition of Biofilm Formation: While there is no specific data on the inhibition of biofilm formation by this compound, the general strategy of targeting microbial biofilms is an active area of research. medcraveonline.comfrontiersin.org The development of small molecules that can interfere with bacterial communication (quorum sensing) or the integrity of the biofilm matrix is a promising approach. Given the diverse biological activities of benzoylpiperidine derivatives, it is plausible that analogs could be designed to possess anti-biofilm properties.

Influence of Stereochemistry on In Vitro Biological Activity

The presence of a chiral center at the 2-position of the piperidine ring in this compound means that it exists as a pair of enantiomers. The spatial arrangement of the methyl group can have a profound impact on the compound's interaction with chiral biological targets such as receptors and enzymes.

The Benzoylpiperidine Moiety as a Privileged Structure and Bioisostere in Molecular Design

The benzoylpiperidine fragment is recognized as a "privileged structure" in medicinal chemistry. nih.govufrj.brnih.govnih.gov This term refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets. The versatility of the benzoylpiperidine moiety stems from its ability to present substituents in a well-defined three-dimensional orientation, allowing for interactions with various receptor and enzyme active sites. nih.gov

Furthermore, the benzoylpiperidine moiety is considered a potential bioisostere of the piperazine (B1678402) ring. nih.govufrj.brnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. ufrj.br The replacement of a piperazine ring with a benzoylpiperidine can be a useful strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. In this context, the carbonyl group of the benzoylpiperidine is thought to compensate for the loss of the second nitrogen atom of the piperazine by establishing new hydrogen bond interactions with the target. nih.gov This bioisosteric replacement has been employed in the development of various bioactive compounds, although it does not always lead to an improvement in biological activity. nih.gov

Applications As Research Tools and Chemical Building Blocks

Use as Precursors in Complex Organic Synthesis

While direct, extensive literature on N-Benzoyl-2-methylpiperidine as a widely used precursor is limited, its structural motifs are relevant in synthetic chemistry. The synthesis of chiral this compound has been a subject of study, particularly in the context of kinetic resolution of 2-methylpiperidine (B94953). For instance, enantiomerically enriched (R)-(+)-1-benzoyl-2-methylpiperidine has been synthesized from racemic 2-methylpiperidine with high enantiomeric excess. acs.org This highlights the importance of the N-benzoyl group in derivatizing and separating chiral amines.

Furthermore, derivatives of this compound, such as 1-benzoyl-2-methyl-piperidine-2-carboxylic acid, have been synthesized, indicating that the this compound core can serve as a foundational structure for the creation of more complex molecules with potential biological activities. unisi.it The benzoylpiperidine fragment, in a broader sense, is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into the synthesis of therapeutic and diagnostic agents due to its metabolic stability and ability to engage in specific binding interactions. researchgate.net

Role in the Development of Compound Libraries for Academic Screening Initiatives

Compound libraries are essential tools in high-throughput screening (HTS) for the discovery of new bioactive molecules. The inclusion of diverse and structurally unique scaffolds is crucial for the success of these screening campaigns. The piperidine (B6355638) ring is a prevalent motif in many natural products and pharmaceuticals, making its derivatives, including N-acylated versions, attractive for inclusion in such libraries. acs.orgresearchgate.net

While specific academic screening libraries explicitly listing this compound are not prominently documented, the synthesis of compound libraries based on piperidine and N-acyl piperidine scaffolds is a common practice. nih.gov For example, libraries of piperidine-substituted 1,3,4-oxadiazol-2-ones have been designed and synthesized for screening as GPR55 antagonists. drexel.edu The modular nature of such syntheses allows for the incorporation of various substituted piperidines to explore the chemical space around a particular biological target. The general strategy often involves utilizing readily available building blocks, and simple N-acylated piperidines can fit this role.

Applications as Pharmacological Probes in Cellular and Enzymatic Studies

Pharmacological probes are indispensable for dissecting biological pathways and validating drug targets. The benzoylpiperidine core is found in numerous bioactive compounds, suggesting that derivatives of this compound could be developed as probes. researchgate.net

The benzoylpiperidine scaffold has been successfully employed in the design of enzyme inhibitors. For instance, derivatives of this scaffold have been identified as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. researchgate.netnih.gov Activity--based protein profiling (ABPP) often utilizes fluorescently tagged probes to identify and characterize enzyme activity in complex biological samples. For example, a TAMRA-FP probe is used to visualize serine hydrolases, and competitive binding assays with inhibitors can reveal their selectivity and potency. unisi.it Although this compound itself has not been highlighted as a specific probe, its structural framework is relevant to the design of molecules that target enzymes.

Fluorescent probes are powerful tools for visualizing cellular processes in real-time. The design of such probes often involves linking a fluorophore to a recognition motif that interacts with the analyte of interest. While there is no specific literature detailing the use of this compound as a fluorescent probe for oxidative stress, the general principles of probe design could be applied to this scaffold. For instance, N-acyl piperidine derivatives can be functionalized with fluorophores like naphthalimides to create sensors. nih.gov The development of fluorescent probes often involves the synthesis and screening of a library of related compounds to optimize properties such as sensitivity, selectivity, and cellular permeability.

Contributions to Chemical Biology Research

Chemical biology relies on the use of small molecules to study and manipulate biological systems. The N-benzyl piperidine motif, a close structural relative of N-benzoyl piperidine, is frequently used in drug discovery to fine-tune the efficacy and physicochemical properties of bioactive compounds. nih.gov The conformational properties of N-benzoyl piperidines, including this compound, have been studied using techniques like dynamic NMR spectroscopy. These studies provide insights into the rotational barriers of the C-N amide bond, which can influence how these molecules interact with their biological targets. researchgate.net Understanding these fundamental properties is crucial for the rational design of more sophisticated chemical biology tools.

Q & A

Q. What are the common synthetic routes for preparing N-benzoylpiperidine derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : N-Benzoylpiperidine derivatives are typically synthesized via acylation of piperidine precursors. For example, benzoyl chloride or substituted benzoyl derivatives react with 2-methylpiperidine under reflux conditions in solvents like chloroform/methanol (CHCl₃/MeOH). Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., CHCl₃/MeOH mixtures) improve reaction homogeneity and yield .

- Temperature control : Reflux conditions (e.g., 60–80°C) balance reaction rate and byproduct minimization .

- Catalyst use : Pyridine is often employed as a catalyst to neutralize HCl byproducts during acylation .

Yields can reach 50–57% under optimized conditions, as demonstrated in the synthesis of structurally analogous compounds .

Q. Which spectroscopic techniques are most effective for characterizing N-benzoylpiperidine derivatives, and what key spectral features should researchers focus on?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Focus on the piperidine ring protons (δ 1.2–3.5 ppm) and benzoyl aromatic protons (δ 7.2–8.0 ppm). Splitting patterns in the piperidine region indicate substitution effects .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm, while aromatic carbons appear at δ 120–140 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight, while fragmentation patterns reveal substituent stability (e.g., loss of benzoyl groups) .

- HPLC : Retention times and peak area ratios (≥95%) assess purity. Use C18 columns with methanol/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing novel N-benzoylpiperidine analogs?

- Methodological Answer : Contradictions in NMR data (e.g., unexpected splitting or shifts) often arise from:

- Dynamic effects : Conformational flexibility in the piperidine ring can cause signal broadening. Use variable-temperature NMR to identify exchange processes .

- Impurity interference : Compare HPLC purity data (e.g., ≥95% peak area) with NMR integration ratios to detect unaccounted signals .

- Substituent electronic effects : Electron-withdrawing groups on the benzoyl moiety deshield adjacent protons, shifting aromatic signals upfield. Computational tools (e.g., DFT calculations) can model these effects .

Q. What strategies are effective in designing N-benzoylpiperidine derivatives with enhanced biological activity, and how should structure-activity relationship (SAR) studies be structured?

- Methodological Answer :

- Structural Modifications :

- Benzoyl substituents : Introduce electron-donating groups (e.g., -OH, -OCH₃) to enhance hydrogen bonding with target receptors .

- Piperidine substitution : 2-Methyl groups increase steric hindrance, potentially improving selectivity for hydrophobic binding pockets .

- SAR Workflow :

In vitro screening : Test analogs against target enzymes/receptors (e.g., neurotransmitter transporters) using radioligand binding assays .

Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds, π-π stacking) using software like Schrödinger’s Phase .

In vivo validation : Prioritize compounds with low IC₅₀ values (<1 µM) for pharmacokinetic studies (e.g., bioavailability in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.